
2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like 2-(4-bromophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide often involves multi-step reactions, starting from simpler organic molecules to gradually build up the desired structure. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and used to study reactivity towards a variety of active methylene reagents, yielding derivatives including pyran, pyridine, and pyridazine (Mohareb et al., 2004). These synthetic strategies highlight the versatility of organic synthesis in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of organic compounds like this compound is crucial for understanding its chemical behavior and potential applications. Advanced spectroscopic techniques such as NMR and X-ray crystallography are essential tools for elucidating these structures. Studies have shown detailed structural and vibrational investigations combining XRD diffraction, FT-IR, and NMR spectroscopies with DFT calculations to confirm and explore molecular geometries (Lukose et al., 2015).
Chemical Reactions and Properties
The reactivity of compounds such as this compound is influenced by its functional groups and molecular structure. For example, pyridine oxides exhibit unique reactivity patterns that have been explored in heterocyclic synthesis, demonstrating the compound's potential in creating novel chemical structures through deoxydative substitution reactions (Prachayasittikul et al., 1991).
Applications De Recherche Scientifique
Synthesis and Derivatives
- Ethyl 2-arylhydrazono-3-butyrates reacted with cyanoacetamides to give pyridinedione and pyridazine derivatives, important in heterocyclic chemistry (E. A. E. Rady & M. Barsy, 2006).
- Synthesis of 6-bromoquinazolinones, a compound structurally similar, known for their pharmacological importance like anti-inflammatory and anti-bacterial activities (Ch. Rajveer et al., 2010).
- Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives, yielding compounds like aminothiazole and quinazoline-2-yl, showing good antimicrobial activity (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Antimicrobial and Biological Activities
- Study of 1,3,4-oxadiazole compounds for pharmacological activities, showing antimicrobial and hemolytic activity (Samreen Gul et al., 2017).
- Synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showing potential antibacterial activities (M. El-Hashash et al., 2015).
- Creation of Schiff Bases and Thiazolidinone Derivatives from bromo-m-cresol, exhibiting antibacterial and antifungal activities (N. Fuloria et al., 2014).
Industrial and Medicinal Applications
- Synthesis of Pyridazinones for base oil improvement, showing antioxidant properties and corrosion inhibition for carbon steel in an acid medium (M. Nessim, 2017).
- Investigation of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory facilitation in mice (Li Ming-zhu, 2012).
- Evaluation of new Coumarin Derivatives for antioxidant activity, indicating potential in oxidative stress-related diseases (A. Kadhum et al., 2011).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-24-18-8-7-15(21-22-18)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAGXGLGHUECTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)
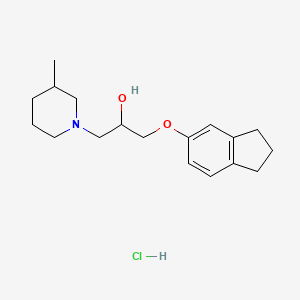
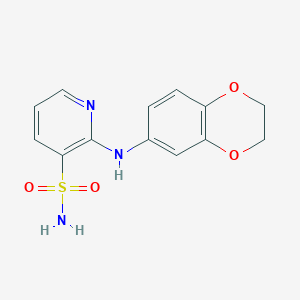
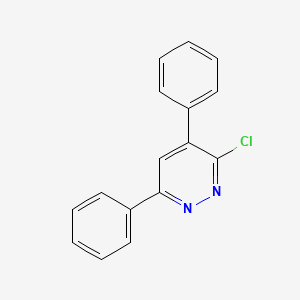
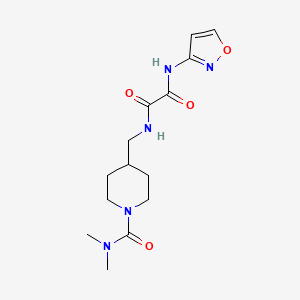
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)

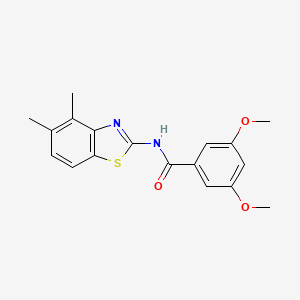
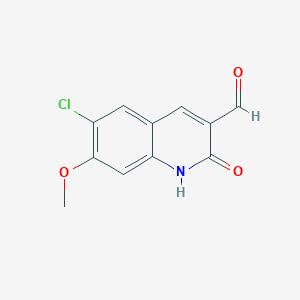
![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)
![N-(3-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480906.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2480908.png)
